molecular formula C23H24N6O3S B2966282 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide CAS No. 1203024-32-1

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B2966282
CAS RN: 1203024-32-1
M. Wt: 464.54
InChI Key: OFNQVEDGSBXZAQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, an amine group, a phenyl group, a methoxy group, and a sulfonamide group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst can give 4-(1H-imidazol-1-yl) benzaldehyde . This compound can then be further reacted with substituted acetophenones to yield corresponding chalcones .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains. For example, the amine group could participate in acid-base reactions, while the imidazole and pyrimidine rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Two-Step Regioselective Synthesis : A study described a two-step regioselective synthesis process that leads to the formation of imidazo[1,2-a]pyrimidin-3-ylsulfonamides, starting from 2-aminopyrimidines. This process involves nucleophilic addition and cyclization, highlighting the compound's relevance in creating annulated heterocyclic derivatives, which are crucial for developing new chemical entities (Rozentsveig et al., 2014).

Pharmaceutical Applications

Antinociceptive Pharmacology : Research into nonpeptidic bradykinin B1 receptor antagonists includes the synthesis and evaluation of compounds with structural similarities to the given compound, demonstrating significant antinociceptive actions. These findings are pertinent to the development of new therapeutic agents for pain management, showing the compound's utility in medicinal chemistry (Porreca et al., 2006).

Photodynamic Therapy Applications

Zinc Phthalocyanine Substitutes : A notable application in photodynamic therapy for cancer treatment involves the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, crucial for the efficacy of Type II photosensitizers in cancer therapy (Pişkin et al., 2020).

Inhibitors of Human Rhinovirus

Antiviral Activity : The compound's framework serves as a foundation for the design of inhibitors targeting human rhinoviruses, demonstrating its versatility in antiviral drug development. The synthesis and evaluation of 2-amino-3-substituted imidazo[1,2-a]pyridines, related to the given compound, highlight its role in creating effective antirhinovirus agents (Hamdouchi et al., 1999).

Antimicrobial Activity

Synthesis and Antimicrobial Evaluation : The compound's structural motif is integral to synthesizing new molecules with potential antimicrobial activities. Research into novel 2-thioxanthine and dipyrimidopyridine derivatives, utilizing similar sulfonyl and imidazole groups, underscores the importance of such compounds in developing new antimicrobials (El-Kalyoubi et al., 2015).

Future Directions

The compound could potentially be explored for various biological activities given the wide range of activities exhibited by imidazole-containing compounds . Further studies could also investigate its potential applications in medicinal chemistry.

properties

IUPAC Name

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-15-16(2)21(10-9-20(15)32-4)33(30,31)28-19-7-5-18(6-8-19)27-22-13-23(26-17(3)25-22)29-12-11-24-14-29/h5-14,28H,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNQVEDGSBXZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

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